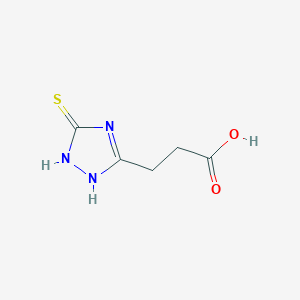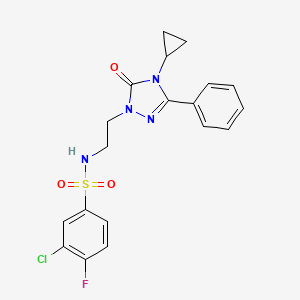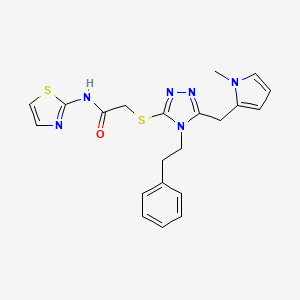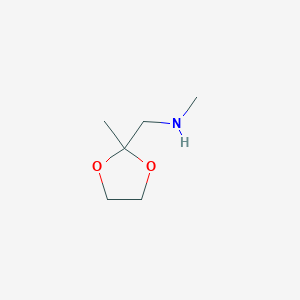
3-(3-メルカプト-1H-1,2,4-トリアゾール-5-イル)プロパン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(3-Mercapto-1H-1,2,4-triazol-5-yl)propanoic acid is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This compound features a mercapto group (-SH) attached to the triazole ring, which imparts unique chemical properties and reactivity. The presence of the propanoic acid moiety further enhances its versatility in various chemical reactions and applications.
科学的研究の応用
3-(3-Mercapto-1H-1,2,4-triazol-5-yl)propanoic acid has a wide range of applications in scientific research:
Safety and Hazards
The safety of 1,2,4-triazole derivatives has been evaluated in several studies . For instance, the cytotoxic activities of certain derivatives were evaluated against three human cancer cell lines, and most of the synthesized compounds were found to have proper selectivity against normal and cytotoxic cancerous cell lines .
将来の方向性
The future directions in the study of 1,2,4-triazole derivatives include the discovery and development of more effective and potent anticancer agents . Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms like the 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
作用機序
Target of Action
It’s known that similar compounds, such as 1,2,4-triazole derivatives, have been reported to exhibit antiproliferative activity against cancer cells .
Mode of Action
It’s known that similar compounds, such as 1,2,4-triazole derivatives, can inhibit cancer cell growth . The size and position of the alkoxy group significantly influence the antiproliferative activity .
Biochemical Pathways
Similar compounds, such as 1,2,4-triazole derivatives, have been reported to exhibit antioxidant activity .
Pharmacokinetics
It’s known that similar compounds, such as 1,2,4-triazole derivatives, are soluble in water , which could potentially impact their bioavailability.
Result of Action
Similar compounds, such as 1,2,4-triazole derivatives, have been reported to exhibit antiproliferative and antioxidant activities .
Action Environment
It’s known that similar compounds, such as 1,2,4-triazole derivatives, can form novel luminescent polymers with cadmium (ii) salts , suggesting that the presence of certain metal ions could potentially influence their action.
生化学分析
Biochemical Properties
3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antiproliferative and antioxidant activities . It interacts with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase, enhancing their activity and thereby reducing oxidative damage in cells . Additionally, 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid can bind to proteins involved in cell signaling pathways, modulating their function and influencing cellular responses .
Cellular Effects
The effects of 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid on various types of cells and cellular processes are profound. This compound has been found to inhibit the proliferation of cancer cells, such as colon cancer cell lines, by inducing cell cycle arrest and promoting apoptosis . It influences cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Moreover, 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid affects gene expression by modulating the activity of transcription factors and altering the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and thereby disrupting metabolic pathways . For instance, it has been shown to inhibit the activity of tubulin polymerization, which is essential for cell division, leading to cell cycle arrest and apoptosis . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells . The stability and efficacy of the compound can be influenced by factors such as temperature, pH, and the presence of other reactive species .
Dosage Effects in Animal Models
The effects of 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid vary with different dosages in animal models. At low doses, the compound exhibits significant antiproliferative and antioxidant activities without causing adverse effects . At higher doses, it can induce toxicity, leading to adverse effects such as liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not enhance its biological activity .
Metabolic Pathways
3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of xenobiotics and endogenous compounds . The compound can modulate metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels . Additionally, it can affect the redox balance in cells by enhancing the activity of antioxidant enzymes .
Transport and Distribution
The transport and distribution of 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and be distributed to different cellular compartments . The localization and accumulation of the compound can be influenced by factors such as its chemical properties, the presence of binding proteins, and the cellular environment .
Subcellular Localization
The subcellular localization of 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of the compound can influence its interaction with biomolecules and its overall biological activity . For instance, its accumulation in the nucleus can enhance its ability to modulate gene expression, while its presence in the mitochondria can affect cellular metabolism and apoptosis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid typically involves the reaction of succinic anhydride with aminoguanidine hydrochloride, followed by cyclization and functionalization steps . The reaction conditions often include the use of solvents like dioxane and water, with sodium carbonate as a base. The reaction temperature is maintained between 70-80°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, where the starting materials are reacted in large reactors under controlled conditions. The use of microwave irradiation has also been explored to enhance reaction efficiency and yield .
化学反応の分析
Types of Reactions
3-(3-Mercapto-1H-1,2,4-triazol-5-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve moderate temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, reduced triazole derivatives, and various substituted triazoles .
類似化合物との比較
Similar Compounds
Similar compounds include other mercapto-substituted triazoles such as 3-mercapto-1,2,4-triazole and 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanamide .
Uniqueness
What sets 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid apart is the presence of the propanoic acid moiety, which enhances its solubility and reactivity. This makes it more versatile in various chemical and biological applications compared to its analogs .
特性
IUPAC Name |
3-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c9-4(10)2-1-3-6-5(11)8-7-3/h1-2H2,(H,9,10)(H2,6,7,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGIKKUNSIUPMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C1=NC(=S)NN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 4-chlorobenzoate](/img/structure/B2457993.png)
![1-[(4-Chlorophenyl)sulfonyl]acetone, oxime](/img/structure/B2457994.png)
![1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one](/img/structure/B2457995.png)
![N'-[2-(1H-pyrrol-1-yl)benzoyl]-2-thiophenecarbohydrazide](/img/structure/B2457996.png)
![N-benzyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2457998.png)
![(3aR,6aS)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione hydrochloride](/img/new.no-structure.jpg)


![Tert-butyl 4,4-difluoro-1-oxa-7-azaspiro[2.6]nonane-7-carboxylate](/img/structure/B2458005.png)
![3-methoxy-N-methyl-N-{[1-(4-methylbenzenesulfonyl)piperidin-4-yl]methyl}pyrazin-2-amine](/img/structure/B2458006.png)

![N-(3-chloro-4-methoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2458009.png)
![Methyl 6-chloro-3-[(4-ethylphenyl)sulfamoyl]pyridine-2-carboxylate](/img/structure/B2458010.png)
![Ethyl 2-[6-(4-chlorophenyl)-3-cyano-2-oxopyridin-1-yl]acetate](/img/structure/B2458011.png)
